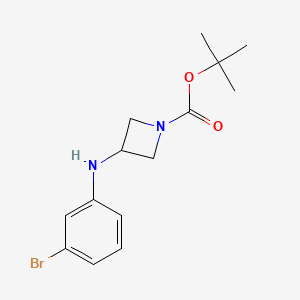

Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-5-10(15)7-11/h4-7,12,16H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTHQRIHKLKBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698768 | |

| Record name | tert-Butyl 3-(3-bromoanilino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-41-1 | |

| Record name | tert-Butyl 3-(3-bromoanilino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azetidine Ring Synthesis and Functionalization

The azetidine ring is commonly synthesized by cyclization of amino alcohols or haloalkyl amines. For example, 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can be prepared by reacting 3-azetidinium alkoxide with di-tert-butyl dicarbonate in the presence of sodium bicarbonate in dioxane, followed by oxidation to form the azetidinone intermediate.

Alternative methods involve the use of 3,3-dimethoxy-azetidine derivatives that react with di-tert-butyl dicarbonate and triethylamine in methylene chloride at 10-40 °C, yielding tert-butyl 3,3-dimethoxy-azetidine-1-carboxylate with high efficiency (~91% yield).

These intermediates serve as key building blocks for further functionalization.

Introduction of the 3-Bromoanilino Group

The 3-bromoanilino substituent is introduced via nucleophilic substitution reactions where a bromo-substituted aniline reacts with an azetidine derivative.

For example, nucleophilic aromatic substitution can be employed where tert-butyl 3-bromoazetidine-1-carboxylate reacts with 3-bromoaniline under basic conditions to form the desired anilino-substituted azetidine.

Reaction conditions typically involve solvents like N,N-dimethylformamide (DMF) or 1-methyl-pyrrolidin-2-one (NMP), with bases such as potassium carbonate or sodium tert-butoxide, at temperatures ranging from 60 °C to 100 °C for several hours to overnight.

These conditions promote efficient substitution while minimizing side reactions.

Esterification to Form the Tert-butyl Ester

The tert-butyl ester group is introduced to protect the carboxylic acid functionality and improve compound stability.

This is commonly achieved by reacting the carboxylic acid intermediate with tert-butanol in the presence of catalysts or activating agents such as di-tert-butyl dicarbonate.

In some processes, the esterification is integrated into the initial azetidine ring formation step by using di-tert-butyl dicarbonate as a reagent, which simultaneously protects the nitrogen and forms the ester.

Representative Experimental Procedures and Reaction Conditions

Research Findings and Optimization Notes

The traditional oxidation method for azetidine intermediates can lead to low yields and impurity formation due to harsh conditions and solvent choice.

Use of milder bases like triethylamine and controlled temperature during the protection step improves yield and reduces by-products.

The nucleophilic substitution step benefits from polar aprotic solvents (DMF, NMP) and moderate heating to enhance reaction rates without decomposing sensitive intermediates.

Industrial synthesis may employ continuous flow reactors and automated systems to scale up production while maintaining reaction control and product purity.

Careful control of reaction time and temperature is critical, as extended heating can lead to side reactions or degradation.

Summary Table of Key Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|

| Azetidine ring formation | 3-azetidinium alkoxide, di-tert-butyl dicarbonate, NaHCO3, dioxane | Established method | Impurity formation; solvent issues |

| Protection to tert-butyl ester | Di-tert-butyl dicarbonate, triethylamine, methylene chloride, 10-40 °C | High yield, mild conditions | Requires careful temperature control |

| 3-Bromoanilino introduction | 3-bromoaniline, K2CO3 or NaOtBu, DMF or NMP, 60-100 °C | Efficient substitution | Sensitive to reaction time and temp |

| Purification | Silica gel chromatography, EtOAc/heptane gradient | Effective purification | Standard chromatographic techniques |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that compounds similar to tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate may exhibit antiviral properties. For instance, derivatives of azetidine have been explored for their efficacy against respiratory viruses, including respiratory syncytial virus (RSV) and coronaviruses. The presence of the bromoaniline moiety enhances the compound's interaction with viral proteins, potentially inhibiting viral replication .

Anticancer Potential

Research suggests that azetidine derivatives can act as anticancer agents by targeting specific pathways involved in tumor growth. The incorporation of functional groups such as bromoanilines can modify the compound's activity against various cancer cell lines, making it a candidate for further investigation in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the bromoaniline moiety via coupling reactions.

- Protection and deprotection strategies to ensure the stability of reactive sites during synthesis.

This synthetic pathway not only facilitates the creation of the target compound but also allows for the exploration of various derivatives that may enhance biological activity or selectivity .

Case Study 1: Antiviral Screening

A study published in a peer-reviewed journal evaluated several azetidine derivatives for their antiviral efficacy against RSV. Among these, this compound demonstrated significant activity, suggesting its potential as a lead compound for antiviral drug development .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of azetidine-based compounds, including this compound. The results indicated that this compound inhibited the proliferation of several cancer cell lines in vitro, prompting further studies into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities:

Key Observations :

- Bromine Position: The 3-bromoanilino group in the target compound introduces both aromaticity and a reactive aryl bromide, distinguishing it from aliphatic bromoethyl () or non-amine bromophenyl () analogs.

- Polarity : Compounds with hydroxyl or hydroxymethyl groups (e.g., ) exhibit higher hydrophilicity, whereas brominated derivatives are more lipophilic.

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s LogP is estimated to be higher than that of hydroxyl-containing analogs (e.g., 2-hydroxyethyl: LogP ~1.09 ) due to the aromatic bromine and anilino group. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate () has a predicted LogP of ~2.5, reflecting its aliphatic bromine .

- Hydrogen Bonding: The 3-bromoanilino group provides one hydrogen bond donor (N-H) and two acceptors (N and O from Boc), whereas hydroxymethyl derivatives () offer additional H-bond donors (OH, NH₂).

Biological Activity

Tert-butyl 3-(3-bromoanilino)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 271.14 g/mol. The compound features a tert-butyl group, a brominated aniline moiety, and an azetidine ring, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-bromoaniline under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as DMF or DMSO and catalysts like potassium carbonate.

Anticancer Properties

Recent studies have indicated that compounds containing azetidine rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study demonstrated that these compounds could disrupt microtubule dynamics, which is crucial for cancer cell division .

The proposed mechanism of action for this compound involves the inhibition of tubulin polymerization. By binding to the tubulin protein, it prevents the formation of microtubules necessary for mitosis, thereby halting cancer cell division .

Case Studies

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles in vitro. However, comprehensive safety data remains limited, necessitating further investigation into its long-term effects and safety in clinical settings .

Q & A

Q. Table 1: Hypothetical Synthetic Routes (Based on Analogous Reactions)

| Step | Reagents/Conditions | Yield* | Key Considerations |

|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine-1-carboxylate + 3-bromoaniline, DEAD/PPh₃, THF | 60-70% | Monitor for Boc group stability |

| 2 | HCl/MeOH (Boc deprotection) | >90% | Avoid prolonged acid exposure |

*Yields estimated from analogous procedures .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure and substituent positions. The tert-butyl group appears as a singlet (~1.4 ppm), while the 3-bromoanilino group shows aromatic protons (~7.0-7.5 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement. The azetidine ring’s puckering and bond angles can be analyzed to assess strain .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H⁺]⁺ = 357.06 g/mol for C₁₄H₁₈BrN₂O₂).

Advanced: How can researchers resolve contradictions in reaction yields when optimizing synthetic conditions?

Answer:

Discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. To address this:

Design of Experiments (DoE) : Vary parameters (e.g., temperature, solvent) systematically. For example, DMF may enhance nucleophilicity compared to THF .

Side Reaction Analysis : Use LC-MS to detect byproducts. For instance, over-reduction of the azetidine ring can occur with excess LiAlH₄ .

Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps.

Advanced: What computational approaches predict the compound’s biological interactions?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The bromine atom’s electron-withdrawing effect may increase electrophilicity at the azetidine nitrogen .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases). The 3-bromoanilino group’s steric bulk may hinder interactions with shallow binding pockets .

Advanced: How does the azetidine ring’s strain influence chemical reactivity?

Answer:

The azetidine ring’s high ring strain (~26 kcal/mol) increases susceptibility to ring-opening reactions. Key considerations:

- Nucleophilic Attack : The strained ring undergoes nucleophilic substitution at the C3 position more readily than larger rings (e.g., piperidines) .

- Thermal Stability : Avoid temperatures >100°C during synthesis to prevent decomposition.

Q. Table 2: Reactivity Comparison of Azetidine Derivatives

| Compound | Ring Strain (kcal/mol) | Reactivity with MeONa |

|---|---|---|

| Tert-butyl 3-bromoazetidine-1-carboxylate | ~26 | Fast substitution |

| Piperidine derivative | ~0 | Slow/no reaction |

Advanced: What strategies mitigate side reactions during Boc deprotection?

Answer:

- Acid Selection : Use HCl in dioxane instead of TFA to minimize ester hydrolysis .

- Low-Temperature Deprotection : Conduct reactions at 0–4°C to reduce carbocation formation from the tert-butyl group .

- Work-Up : Quench with aqueous NaHCO₃ immediately post-deprotection to neutralize excess acid.

Basic: How is the purity of the compound validated for biological assays?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity >95% is required for reliable bioactivity data .

- Elemental Analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values.

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Answer:

- Solvent Volume : Reduce DMF usage due to toxicity; switch to MeCN or EtOAc .

- Catalyst Recovery : Immobilize Pd catalysts on silica to enable reuse and reduce costs .

- Process Analytical Technology (PAT) : Implement real-time monitoring to ensure consistency in large batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.